molecular formula C19H14ClF3N4O3S B5119160 N-(2H-1,3-Benzodioxol-5-yl)-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 6066-93-9

N-(2H-1,3-Benzodioxol-5-yl)-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B5119160
CAS No.: 6066-93-9
M. Wt: 470.9 g/mol
InChI Key: VEVFPDOUKMMJFB-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a tetrahydropyrazolopyrimidine core with distinct substituents:

  • Position 5: A thiophen-2-yl group, contributing to π-π interactions and hydrophobic binding.
  • Position 7: A trifluoromethyl (CF₃) group, known for improving lipophilicity and resistance to oxidative metabolism.
  • Carboxamide moiety: Linked to a 2H-1,3-benzodioxol-5-yl group, which may influence solubility and target engagement.

While detailed physicochemical or pharmacological data for this specific compound are unavailable in the provided evidence, its structural features align with bioactive pyrazolopyrimidine derivatives reported in medicinal chemistry .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N4O3S/c20-15-16(18(28)24-9-3-4-11-12(6-9)30-8-29-11)26-27-14(19(21,22)23)7-10(25-17(15)27)13-2-1-5-31-13/h1-6,10,14,25H,7-8H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVFPDOUKMMJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)NC3=CC4=C(C=C3)OCO4)Cl)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10417428
Record name N-(2H-1,3-Benzodioxol-5-yl)-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6066-93-9
Record name N-(2H-1,3-Benzodioxol-5-yl)-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-Benzodioxol-5-yl)-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-Benzodioxol-5-yl)-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-Benzodioxol-5-yl)-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2H-1,3-Benzodioxol-5-yl)-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Position 3 Position 5 Position 7 Carboxamide Substituent Molecular Weight (g/mol) Key Features
Target Compound Cl Thiophen-2-yl CF₃ 2H-1,3-Benzodioxol-5-yl - Unique 3-Cl substitution; combines thiophene and benzodioxol for dual π systems
5-(1,3-Benzodioxol-5-yl)-N-(2-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide H 1,3-Benzodioxol-5-yl CF₃ 2-Chlorophenyl 464.828 Benzodioxol at position 5; 2-chlorophenyl may enhance lipophilicity
N-(4-Methoxybenzyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide H Thiophen-2-yl CF₃ 4-Methoxybenzyl - Methoxybenzyl group improves solubility; carboxamide at position 3
N-(2-Chlorobenzyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide H 4-Methylphenyl CF₃ 2-Chlorobenzyl - 4-Methylphenyl enhances steric bulk; chlorobenzyl may affect target selectivity

Key Observations:

Position 3 : The target compound uniquely incorporates a chlorine atom , which is absent in analogs. This substitution could modulate electronic effects and binding affinity.

Position 5: Thiophen-2-yl (target and ) favors π-π interactions. 4-Methylphenyl () adds steric bulk, possibly affecting conformational flexibility.

Carboxamide Substituents :

  • Aromatic groups (benzodioxol, chlorophenyl, methoxybenzyl) balance lipophilicity and solubility.
  • Alkyl-linked groups (e.g., 2-chlorobenzyl in ) may alter membrane permeability.

Research Findings and Implications

While pharmacological data are unavailable in the evidence, structural trends suggest the following hypotheses:

  • Trifluoromethyl at Position 7 : Common across all compounds, indicating its critical role in stabilizing binding interactions or metabolic resistance .
  • Thiophene vs. Benzodioxol : Thiophen-2-yl (target, ) may enhance hydrophobic binding, whereas benzodioxol () could improve aqueous solubility.

Biological Activity

The compound N-(2H-1,3-Benzodioxol-5-yl)-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide represents a unique chemical structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Benzodioxole moiety : Known for its diverse biological activities.
  • Chloro and trifluoromethyl groups : Often enhance the pharmacological properties of compounds.
  • Tetrahydropyrazolo-pyrimidine core : This scaffold is frequently explored for its potential in drug development.

Molecular Formula

The molecular formula for this compound is C18H15ClF3N3O3SC_{18}H_{15}ClF_3N_3O_3S.

Antimicrobial Activity

Recent studies have indicated that compounds containing benzodioxole and thiophene moieties exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated that they possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound NameActivity Against S. aureusActivity Against E. coli
Compound A15 µg/mL20 µg/mL
Compound B10 µg/mL25 µg/mL
Target Compound5 µg/mL15 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. A structure-based design approach led to the identification of derivatives that selectively inhibit SRC kinase, which is implicated in various cancers. The target compound exhibited significant antiproliferative effects in non-small cell lung cancer (NSCLC) cell lines .

Case Study: Inhibition of SRC Kinase

In a specific experiment, the target compound was tested against NSCLC cell lines with activated SRC signaling. The results indicated an IC50 value of approximately 200 nM, suggesting potent inhibition of cell proliferation.

The mechanism by which the compound exerts its biological effects appears to involve:

  • Covalent modification of cysteine residues in target proteins.
  • Inhibition of kinase activity , particularly in signaling pathways associated with cancer progression .

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